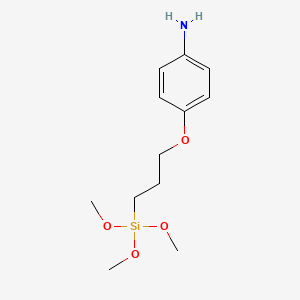
Diethyl tert-butylmalonate
描述
Diethyl tert-butylmalonate is an organic compound with the molecular formula C₁₁H₂₀O₄. It is a diester of malonic acid, where the hydrogen atoms of the malonic acid are replaced by ethyl and tert-butyl groups. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.
作用机制
Target of Action
Diethyl tert-butylmalonate is a chemical compound with the formula C11H20O4 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that this compound can undergo alkylation by ethyliodide, which is used to study the phase transfer catalysis (ptc) technique .
Biochemical Pathways
The compound’s ability to undergo alkylation suggests that it may interact with biochemical pathways involving alkyl groups .
Result of Action
It has been used in the preparation of enantiomers of 4-tert-butyl-3-isopropyl-2,6,7-trioxa-1-phosphabicyclo[222]octane 1-sulfide (TBIPPS) .
准备方法
Synthetic Routes and Reaction Conditions: Diethyl tert-butylmalonate can be synthesized through the esterification of tert-butylmalonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process, where tert-butylmalonic acid and ethanol are fed into a reactor containing a strong acid catalyst. The reaction mixture is then distilled to separate the desired ester from the by-products and unreacted starting materials.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, particularly at the alpha position relative to the ester groups. This is facilitated by the formation of enolate ions under basic conditions.
Hydrolysis: The ester groups in this compound can be hydrolyzed to yield tert-butylmalonic acid and ethanol.
Decarboxylation: Upon heating, this compound can undergo decarboxylation to form tert-butylacetic acid.
Common Reagents and Conditions:
Bases: Sodium ethoxide or sodium hydride are commonly used to generate enolate ions.
Acids: Hydrochloric acid or sulfuric acid can be used for hydrolysis reactions.
Heat: Elevated temperatures are required for decarboxylation reactions.
Major Products:
Substitution Products: Alkylated derivatives of this compound.
Hydrolysis Products: Tert-butylmalonic acid and ethanol.
Decarboxylation Products: Tert-butylacetic acid.
科学研究应用
Diethyl tert-butylmalonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: this compound is used in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of specialty chemicals and materials.
相似化合物的比较
Diethyl malonate: Similar in structure but lacks the tert-butyl group.
Dimethyl malonate: Similar in structure but has methyl groups instead of ethyl groups.
Di-tert-butyl malonate: Similar but has tert-butyl groups instead of ethyl groups.
Uniqueness: Diethyl tert-butylmalonate is unique due to the presence of both ethyl and tert-butyl groups, which provide distinct steric and electronic properties. This makes it particularly useful in selective organic synthesis reactions where these properties are advantageous.
属性
IUPAC Name |
diethyl 2-tert-butylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-6-14-9(12)8(11(3,4)5)10(13)15-7-2/h8H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNICNBRGVKNSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50226819 | |
| Record name | Diethyl (1,1-dimethylethyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50226819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
759-24-0 | |
| Record name | 1,3-Diethyl 2-(1,1-dimethylethyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=759-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl tert-butylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 759-24-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (1,1-dimethylethyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50226819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (1,1-dimethylethyl)malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethyl tert-butylmalonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q84FCS2AEB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of lithium dimethylcuprate in the synthesis of Diethyl tert-butylmalonate?
A1: While the abstract mentioning lithium dimethylcuprate doesn't provide the full reaction scheme, it suggests that a Grignard-like reaction is involved in the synthesis. [] Lithium dimethylcuprate is a nucleophilic organocuprate reagent often employed to introduce methyl groups to electrophilic carbon centers. In this context, it's likely used to methylate an intermediate formed during the synthesis of this compound. The exact step requires referring to the full paper, which is not accessible.
Q2: What are some applications of this compound in organic synthesis?
A2: this compound is a valuable reagent in organic synthesis due to its structure. [] The presence of the tert-butyl group introduces steric hindrance, influencing the reactivity and selectivity of reactions. Additionally, the two ethyl ester groups can be easily hydrolyzed and decarboxylated to yield substituted acetic acid derivatives. This makes this compound a useful building block for synthesizing various complex molecules, particularly those containing a quaternary carbon center.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





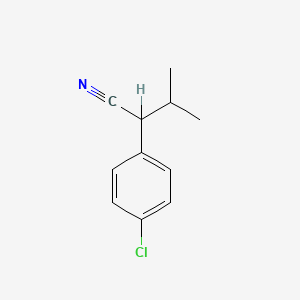
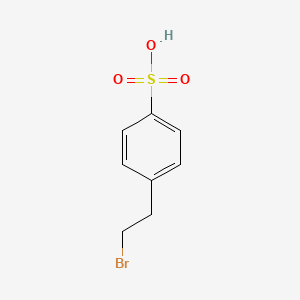

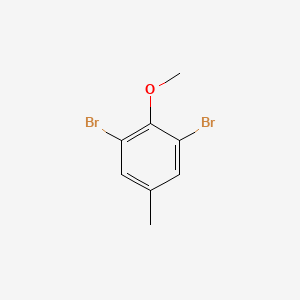
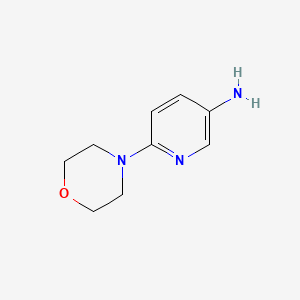


![N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1582392.png)


